Serrin A

Overview

Description

Serrin A is a synthetic, small-molecule, non-steroidal compound that was initially developed as a potential treatment for certain types of cancer. It has shown promise in preclinical studies and is now being evaluated in clinical trials. The compound has been shown to have a wide range of effects on cells, including anti-tumor and anti-inflammatory effects. It has also been found to be an effective inhibitor of multiple signaling pathways, including the NF-κB, MAPK, and PI3K pathways.

Scientific Research Applications

Reverse Serrin Problem

The Reverse Serrin Problem is a new concept introduced in a research paper . The researchers proved a new general differential identity and an associated integral identity, which entails a pair of solutions of the Poisson equation with a constant source term . This generalizes a formula that the first and third authors previously proved and used to obtain quantitative estimates of spherical symmetry for the Serrin overdetermined boundary value problem .

Quantitative Symmetry Result

As an application of the Reverse Serrin Problem, the researchers were able to prove a quantitative symmetry result . This result provides a measure of how symmetric a solution to the Reverse Serrin Problem must be .

Rigidity Result for Poisson Equation

In the process of proving the quantitative symmetry result for the Reverse Serrin Problem, the researchers also obtained a rigidity result for solutions of the Poisson equation subject to a constant Neumann condition . This result provides constraints on the possible solutions to the Poisson equation .

Nonlocal Overdetermined Serrin Problem

Another research paper established quantitative stability for the nonlocal Serrin overdetermined problem, via the method of the moving planes . Interestingly, their stability estimate is even better than those obtained so far in the classical setting (i.e., for the classical Laplacian) via the method of the moving planes .

New Antisymmetric Barrier

The same research paper also constructed a new antisymmetric barrier, which allows a unified treatment of the moving planes method . This strategy allows them to establish a new general quantitative nonlocal maximum principle for antisymmetric functions .

Quantitative Nonlocal Maximum Principle

The researchers established a new general quantitative nonlocal maximum principle for antisymmetric functions . This leads to new quantitative nonlocal versions of both the Hopf lemma and the Serrin corner point lemma .

Mechanism of Action

Target of Action

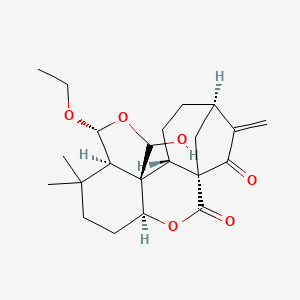

Serrin A is an immunosuppressive ent-kaurene diterpenoid

Mode of Action

As an immunosuppressive agent, it may interact with immune cells or proteins to modulate immune responses

Result of Action

As an immunosuppressive agent, it may modulate immune responses at the molecular and cellular levels . .

properties

IUPAC Name |

(1S,4S,8R,9R,12R,13S,16R)-9-ethoxy-11-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O6/c1-5-26-17-15-20(3,4)9-8-14-22(15,19(25)28-17)13-7-6-12-10-21(13,18(24)27-14)16(23)11(12)2/h12-15,17,19,25H,2,5-10H2,1,3-4H3/t12-,13-,14+,15-,17-,19?,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOLCBRZEMRXHS-BGPRIOEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C2C(CCC3C2(C4CCC5CC4(C(=O)C5=C)C(=O)O3)C(O1)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1[C@H]2[C@@]3([C@@H]4CC[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O[C@H]3CCC2(C)C)C(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6-O-Dibenzyl-2-deoxy-2-acetamido-4-O-(2-O-benzoyl-3,4,5-O-tribenzyl-β-D-galactopyranosyl]-β-D-gluc](/img/no-structure.png)

![sodium;(3R,5R)-7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1150775.png)

![(4R,7S)-4-(5,5-dimethyl-4-oxofuran-2-yl)-2,2-dimethyl-4,7-bis[(E)-4-methyl-5-[(2S)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]pent-4-enyl]-6,7-dihydro-5H-1-benzofuran-3-one](/img/structure/B1150777.png)

![disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-2,3,3,4,4-pentadeuteriopentanedioate](/img/structure/B1150782.png)

![5H-Furo[3,2-g][1]benzopyran-5-one, 7-[(beta-D-glucopyranosyloxy)methyl]-2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-, (S)-](/img/structure/B1150786.png)

![tetrapotassium;2-[2-[2-[[6-[bis(carboxylatomethyl)amino]-2-[(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B1150790.png)